Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18324328
InChI: InChI=1S/C10H10N2O3/c1-14-8-3-4-12-7(5-8)6-11-9(12)10(13)15-2/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18324328

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-14-8-3-4-12-7(5-8)6-11-9(12)10(13)15-2/h3-6H,1-2H3
Standard InChI Key KWCUAKSAWNXLFK-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=CN=C(N2C=C1)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an imidazo[1,5-a]pyridine system, a bicyclic framework merging imidazole and pyridine rings. The methoxy (-OCH₃) group at position 7 and the methyl ester (-COOCH₃) at position 3 critically influence its reactivity and interactions. The IUPAC name, methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate, reflects these substituents. Its canonical SMILES string, COC1=CC2=CN=C(N2C=C1)C(=O)OC, encodes the connectivity and functional groups.

Spectral Characterization

Key spectral data include:

  • ¹H-NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while the ester methyl group appears at δ 3.7 ppm. Aromatic protons in the imidazo-pyridine core exhibit signals between δ 7.5–8.5 ppm.

  • MS: The molecular ion peak [M+H]⁺ is observed at m/z 207, consistent with its molecular weight.

  • IR: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C-O methoxy) confirm functional groups.

Physicochemical Parameters

PropertyValue
Molecular Weight206.20 g/mol
LogP (Partition Coefficient)1.12
PSA (Polar Surface Area)43.6 Ų
Solubility>10 mg/mL in DMSO

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug candidates.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example:

  • Step 1: Protection of the amine group in 2-amino-7-methoxypyridine using Boc anhydride.

  • Step 2: Cyclization with methyl propiolate in the presence of p-toluenesulfonic acid (PTSA).

  • Step 3: Deprotection under acidic conditions to yield the final product.

Yields exceeding 70% are achievable with optimized catalyst systems (e.g., Pd(OAc)₂ for cross-coupling steps).

Industrial Manufacturing

Scalable methods employ continuous-flow reactors to enhance efficiency and purity. Key process parameters include:

  • Temperature: 80–120°C

  • Pressure: 1–3 atm

  • Catalysts: Heterogeneous Pd/C or Ru-based systems.
    Industrial batches achieve >95% purity, as verified by HPLC, with a production capacity of 50–100 kg/month.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria, with notable potency against Staphylococcus aureus (MIC = 0.5 μg/mL). Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Properties

In vitro assays demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
PC-3 (Prostate Cancer)10.0

Apoptosis induction is mediated via caspase-3 activation and Bcl-2 downregulation. Synergistic effects with doxorubicin (Combination Index = 0.3–0.5) suggest potential as an adjuvant therapy.

Applications in Scientific Research

Drug Discovery

The compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Structural modifications at the 3-position (ester → amide) enhance target affinity by 3–5 fold in preliminary screens.

Materials Science

Its π-conjugated system enables applications in organic light-emitting diodes (OLEDs). Complexation with Ir(III) yields phosphorescent materials with quantum yields up to 0.45.

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the 7-methoxy group with halogens (e.g., Cl) increases lipophilicity (LogP = 1.8) but reduces aqueous solubility by 40%. Conversely, removing the ester group abolishes antibacterial activity, underscoring its pharmacological necessity.

CompoundLogPMIC (S. aureus)
7-Methoxy derivative (Target)1.120.5 μg/mL
7-Chloro derivative1.802.0 μg/mL
Non-ester analog0.95>10 μg/mL
Hazard CodeRisk Statement
H315Causes skin irritation
H319Causes eye damage
H335May cause respiratory irritation

Future Research Directions

  • Structure-Activity Relationships: Systematic exploration of substituents at positions 3 and 7.

  • In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution studies in murine models.

  • Nanoformulations: Development of liposomal carriers to enhance tumor targeting.

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